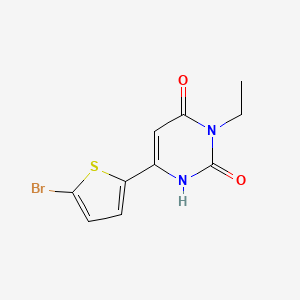
6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
The compound “6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a bromothiophene, which is a thiophene, a sulfur-containing heterocycle, that has been substituted with a bromine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a suitable diamine with a dicarbonyl compound . The bromothiophene could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and bromothiophene rings. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
As a bromothiophene derivative, this compound could potentially undergo various reactions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction . The compound could also participate in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom could potentially make the compound relatively heavy and polar .科学的研究の応用
Antimicrobial and Antifungal Activity
A study by Sharma et al. (2022) explored the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, including derivatives similar to 6-(5-bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. The synthesized compounds were found to possess significant antibacterial and antifungal activities, making them of interest in the development of new antimicrobial agents (Sharma et al., 2022).
Organic Semiconductor Applications
Quinn et al. (2015) reported on a synthesis protocol for compounds including 2,7-bis(5-bromothiophen-2-yl)-3,8-bis(2-decyltetradecyl)-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione, which could potentially be used in the production of organic semiconductors. This highlights the potential application of similar compounds in electronic and photonic devices (Quinn et al., 2015).
Electrochromic Applications
Shi et al. (2016) synthesized a series of conjugated copolymers, including derivatives similar to the subject compound, which demonstrated potential in electrochromic applications. This suggests the usefulness of such compounds in the development of electrochromic devices, which change color in response to electric field changes (Shi et al., 2016).
Anticancer Activity
In a study by Udayakumar et al. (2017), dihydropyrimidine-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their in vitro cytotoxic activity. The research suggests potential application in anticancer therapies (Udayakumar et al., 2017).
Photophysical Properties
Al‐Aqar (2022) investigated the photophysical properties of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrimido[3,4-c]pyrrole-1,4-dione. The study found the compound to be fluorescent in solution and solid state, indicating its potential use in fluorescence-based applications (Al‐Aqar, 2022).
Optoelectronic and Photovoltaic Properties
Hundal et al. (2019) explored the molecular engineering of cyanopyrid-2,6-dione derivatives, suggesting the improvement of optoelectronic and photovoltaic properties of such compounds. This points towards their possible use in organic solar cells and other photovoltaic devices (Hundal et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-2-13-9(14)5-6(12-10(13)15)7-3-4-8(11)16-7/h3-5H,2H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPFFNZGWJQCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



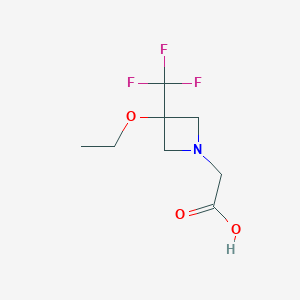
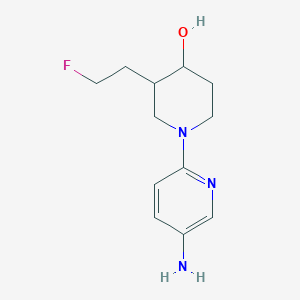
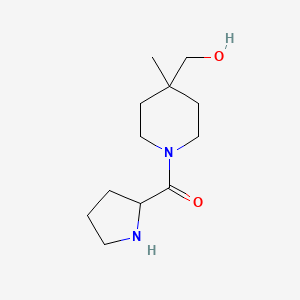
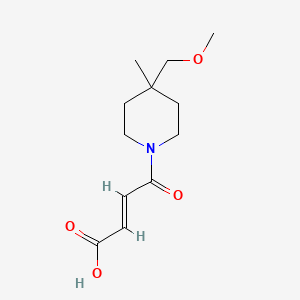
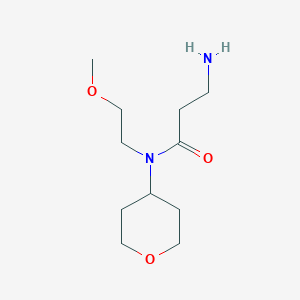


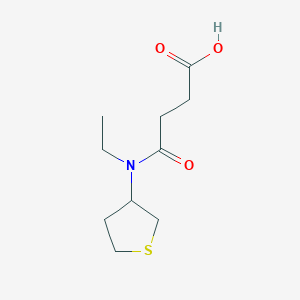


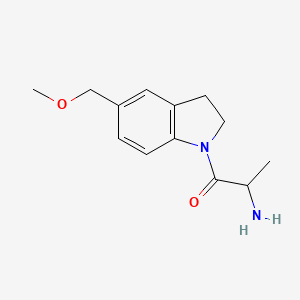

![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)